molecular formula C11H15NO5 B3030778 Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate CAS No. 956034-03-0

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Cat. No. B3030778
CAS RN: 956034-03-0
M. Wt: 241.24
InChI Key: OFSPCMNPGVKHEL-UHFFFAOYSA-N
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Description

“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” is a chemical compound with the CAS Number 956034-03-0 . It has a molecular formula of C11H15NO5 and a molecular weight of 241.24000 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” can be represented by the SMILES string O=C(OC(C)(C)C)NC1(CCNC1)C(OC)=O .


Physical And Chemical Properties Analysis

“Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate” has a molecular weight of 241.24000 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Organic Synthesis and Chiral Building Blocks

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a valuable chiral building block in organic synthesis. Its Boc-protected amino group allows for selective functionalization, making it useful for constructing complex molecules. Researchers often employ it to create enantiomerically pure compounds, especially in the synthesis of natural products and pharmaceuticals .

Biotin Precursor

This compound plays a crucial role in the synthesis of biotin, a water-soluble vitamin essential for various metabolic processes. Biotin is involved in carbon dioxide fixation during fatty acid, sugar, and α-amino acid biosynthesis. Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate serves as a key intermediate in the production of biotin .

Dipeptide Synthesis

Researchers have explored the use of Boc-protected amino acids, including this compound, in dipeptide synthesis. By combining it with other amino acids, scientists can create diverse dipeptides with potential applications in drug development, materials science, and biochemistry .

Neuromodulators and Hypotensive Agents

The γ-amino β-hydroxybutyric acid (GABOB) component derived from this compound acts as a neuromodulator in the mammalian central nervous system. GABOB is used as a hypotensive drug and is involved in transporting long-chain fatty acids into mitochondria during human metabolism .

Depsideptides and Cytotoxic Activity

Certain depsipeptides containing β-hydroxy acids exhibit cytotoxic and anti-meiotic activities. Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate’s structural features contribute to the biological properties of these compounds. For example, dolastatin, a linear depsipeptide, displays cytotoxic effects and contains a centrally located β-hydroxy acid .

Large-Scale Synthesis and Cost-Effectiveness

The straightforward synthesis of this compound using sodium borohydride and inversion methods makes it attractive for large-scale production. Its cost-effectiveness, excellent yields, and scope for scalability contribute to its applicability in industrial settings .

Mechanism of Action

Target of Action

This compound is a building block in organic synthesis , and its specific targets may vary depending on the final synthesized product.

Mode of Action

As a building block in organic synthesis, it can participate in various reactions to form complex molecules . The interaction with its targets would depend on the specific structure and functional groups of the final product.

Action Environment

It is known that the compound should be stored in a dry environment at 2-8°c .

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPCMNPGVKHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680939
Record name Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

CAS RN

956034-03-0
Record name Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl furan-3-ylcarbamate 32 (1.7 g, 1.0 eq) in THF (50 ml) at −30° C. was added TMEDA (1.75 ml, 1.3 eq) followed by 1.6M solution of n-butyllithium (8.4 ml, 2.25 eq, 1.6M in hexanes). Reaction mixture was allowed to warm up to 0° C. and stirred for 1 h, before being cooled back to −30° C. Dimethyl carbonate (2.4 ml, 3.0 eq) was quickly added, before the reaction mixture was allowed to warm up to room temperature for 1 hr. Reaction mixture was quenched with 2M HCl, followed by addition of saturated aq. NaCl. Mixture was extracted with ethyl acetate. The combined organic extracts were dried with Na2SO4 and concentrated. The crude reaction mixture was purified by flash chromatography to yield tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate 33 (1.14 g, 51%): MS (Q1) 242 (M)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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